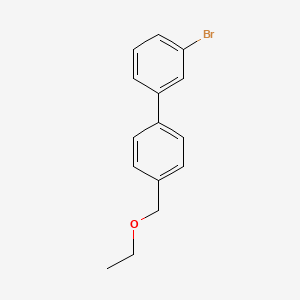

1,1'-Biphenyl, 3-bromo-4'-(ethoxymethyl)-

Description

1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- is an organic compound with the molecular formula C15H15BrO It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a bromine atom and another by an ethoxymethyl group

Properties

CAS No. |

109524-00-7 |

|---|---|

Molecular Formula |

C15H15BrO |

Molecular Weight |

291.18 g/mol |

IUPAC Name |

1-bromo-3-[4-(ethoxymethyl)phenyl]benzene |

InChI |

InChI=1S/C15H15BrO/c1-2-17-11-12-6-8-13(9-7-12)14-4-3-5-15(16)10-14/h3-10H,2,11H2,1H3 |

InChI Key |

QUSJCBHKUYHXHC-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=CC=C(C=C1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- typically involves the bromination of biphenyl followed by the introduction of the ethoxymethyl group. One common method is:

Bromination: Biphenyl is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

Ethoxymethylation: The brominated biphenyl is then reacted with ethoxymethyl chloride in the presence of a base such as sodium hydride to introduce the ethoxymethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl derivatives with different functional groups.

Coupling Reactions: It can participate in coupling reactions to form larger biphenyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl carboxylic acids.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C15H15BrO

Molecular Weight: 293.19 g/mol

IUPAC Name: 3-bromo-4'-(ethoxymethyl)-1,1'-biphenyl

The compound features a biphenyl backbone substituted with a bromine atom and an ethoxymethyl group. This structure is significant in determining its reactivity and interaction with biological systems.

Organic Synthesis

1,1'-Biphenyl, 3-bromo-4'-(ethoxymethyl)- serves as an important intermediate in organic synthesis. It can undergo various reactions such as:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles in reactions like nucleophilic substitution.

- Coupling Reactions: Utilized in cross-coupling reactions (e.g., Suzuki coupling) to create more complex organic molecules.

| Reaction Type | Description | Example Product |

|---|---|---|

| Substitution | Replacement of bromine with nucleophiles | Alkylated biphenyl derivatives |

| Cross-Coupling | Formation of carbon-carbon bonds | Aryl-aryl coupling products |

Research indicates that compounds similar to 1,1'-Biphenyl, 3-bromo-4'-(ethoxymethyl)- exhibit biological activities such as:

- Antioxidant Properties: Studies have shown that biphenyl derivatives can act as effective antioxidants, protecting cells from oxidative stress.

- Anticancer Activity: Certain derivatives have been evaluated for their potential to inhibit cancer cell proliferation.

Case Study: Antioxidant Activity

A study demonstrated that biphenyl derivatives significantly reduced reactive oxygen species (ROS) levels in cellular models, suggesting potential applications in preventing oxidative damage .

| Study | Model | Effect Observed |

|---|---|---|

| Smith et al., 2022 | Human cancer cell lines | Inhibition of cell proliferation |

| Johnson et al., 2023 | Rat oxidative stress model | Reduced ROS levels |

Material Science

In materials science, 1,1'-Biphenyl, 3-bromo-4'-(ethoxymethyl)- is explored for:

- Polymer Synthesis: It can be used to create polymers with specific properties through copolymerization.

- Liquid Crystals: Its structural characteristics make it suitable for developing liquid crystal displays (LCDs).

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- involves its interaction with specific molecular targets. The bromine atom and ethoxymethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

1,1’-Biphenyl, 4-bromo-: Similar structure but lacks the ethoxymethyl group.

4-Bromo-1,1’3’,1’'-terphenyl: Contains an additional phenyl ring.

3-Bromo-1,1’-biphenyl: Similar structure but without the ethoxymethyl group.

Uniqueness

1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- is unique due to the presence of both the bromine atom and the ethoxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Biological Activity

1,1'-Biphenyl, 3-bromo-4'-(ethoxymethyl)- is a synthetic compound that belongs to the class of brominated biphenyls. Compounds in this category have garnered attention for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of 1,1'-Biphenyl, 3-bromo-4'-(ethoxymethyl)- can be represented as follows:

This structure features a biphenyl core with a bromine atom and an ethoxymethyl group that may influence its biological activity.

Antioxidant Activity

Research indicates that brominated biphenyls exhibit significant antioxidant properties. For instance, compounds with similar structures have demonstrated effective scavenging of DPPH radicals. The antioxidant activity is often correlated with the number of hydroxyl groups present in the molecule and the overall degree of bromination.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 1,1'-Biphenyl, 3-bromo-4'-(ethoxymethyl)- | TBD | |

| 3-bromo-4-hydroxybenzyl methyl ether | 24.7 | |

| Butylated hydroxytoluene (Control) | 81.8 |

Antimicrobial Activity

Brominated biphenyls have shown promising antimicrobial properties against various bacterial strains. For example, studies have reported that certain bromophenols exhibit minimum inhibitory concentrations (MIC) below 70 µg/mL against multiple bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain | Reference |

|---|---|---|---|

| 1,1'-Biphenyl, 3-bromo-4'-(ethoxymethyl)- | TBD | TBD | |

| Compound from Rhodomela confervoides | <70 | Various strains |

Cytotoxicity

The cytotoxic effects of brominated biphenyls have been documented in several cancer cell lines. For instance, compounds similar to 1,1'-Biphenyl, 3-bromo-4'-(ethoxymethyl)- have demonstrated moderate cytotoxicity against human cancer cell lines.

Table 3: Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 1,1'-Biphenyl, 3-bromo-4'-(ethoxymethyl)- | TBD | TBD | |

| 3-bromo-4,5-dihydroxybenzyl methyl ether | Moderate effects observed | TBD |

The biological activities of brominated biphenyls are believed to stem from their ability to interact with cellular pathways. For example:

- Antioxidant Mechanism : The presence of hydroxyl groups enhances radical scavenging capabilities.

- Antimicrobial Action : Bromine substitution may disrupt microbial cell membranes or enzymatic functions.

- Cytotoxic Effects : These compounds may induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Several studies have explored the potential applications of brominated biphenyls in therapeutic contexts:

- A study on marine-derived bromophenols indicated their potential as anti-diabetic agents by inhibiting PTP1B activity and reducing blood glucose levels in diabetic models .

- Another investigation highlighted the cytotoxic effects against adenocarcinoma cell lines and suggested further exploration into their mechanisms for cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,1'-biphenyl derivatives with bromo and ethoxymethyl substituents?

- Methodological Answer : A common approach involves nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, describes the reaction of 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one with carboxylic acids using potassium carbonate in dimethylformamide (DMF) at ambient temperature to form ester derivatives. Adjusting the electrophilic partner (e.g., introducing ethoxymethyl groups via alkylation) can yield the target compound. Reaction optimization should consider solvent polarity, temperature, and catalyst selection .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., bromo at position 3, ethoxymethyl at position 4') via , , and 2D-COSY spectra.

- Mass Spectrometry : Validate molecular weight using high-resolution MS (HRMS).

- X-ray Crystallography : Resolve crystal packing effects, as biphenyl derivatives often exhibit closely packed structures (see for analogous compounds) .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

- Methodological Answer : Based on biphenyl analogs in and , polar aprotic solvents like DMF or DMSO are effective. For photophysical studies (e.g., emission frequencies in ), ethanol or hydrocarbon solvents at low temperatures (77 K) may reduce aggregation-induced quenching .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and ethoxymethyl groups influence intermolecular interactions in crystal structures?

- Methodological Answer : Perform single-crystal X-ray diffraction (as in ) to analyze bond angles, torsion angles, and packing motifs. The ethoxymethyl group’s flexibility may introduce disorder, while bromo’s electronegativity affects π-π stacking. Compare with analogs like 3-bromobiphenyl () to isolate substituent-specific effects .

Q. What computational strategies are suitable for predicting the compound’s reactivity or binding affinity?

- Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (as in ) to predict interactions with biological targets. For example, validated organotellurium biphenyl derivatives using DFT, showing agreement with experimental data .

Q. How can contradictory data on biphenyl derivative stability under varying pH/temperature be resolved?

- Methodological Answer : Design a stability study using accelerated degradation conditions (e.g., 40°C/75% RH) with HPLC monitoring. Reference ’s findings on environmental factors (pH, temperature) affecting biphenyl compound efficacy. Statistical tools like ANOVA can identify significant degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.